3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-15-4-10-18(11-5-15)29-25-19-12-22(30-2)23(31-3)13-21(19)27-14-20(25)24(28-29)16-6-8-17(26)9-7-16/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFAQZMQKDZOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aniline derivative to form the quinoline ring.
Substitution Reactions: The final step involves introducing the fluorophenyl, dimethoxy, and methylphenyl groups through various substitution reactions, often using reagents such as halides and organometallic compounds under specific conditions like palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups without affecting the overall structure.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halides, nitrates, and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as N-oxides, reduced forms, and substituted aromatic rings.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound class. The mechanism of action primarily involves the inhibition of nitric oxide (NO) production and modulation of inflammatory pathways.
- Inhibition of Nitric Oxide Synthase (iNOS) : The compound has shown significant inhibition of iNOS in lipopolysaccharide (LPS)-stimulated macrophage cells, leading to reduced NO production.
- Cyclooxygenase-2 (COX-2) Inhibition : The compound also inhibits COX-2 expression, which is crucial in mediating inflammation.
Case Study: Inhibition of NO Production
A study evaluated various derivatives and found that certain compounds exhibited IC50 values comparable to established anti-inflammatory agents:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These findings suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.
Anticancer Activity
The anticancer potential of this compound has been explored across various cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest.
Table: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
The presence of electron-withdrawing groups such as fluorine enhances biological activity, while bulky substituents may reduce efficacy due to steric hindrance.
Structure-Activity Relationship (SAR)
SAR studies indicate that the specific substitutions on the phenyl rings significantly influence the biological properties of the compound. Key insights include:
- Electron-withdrawing groups enhance activity.
- Bulky substituents can hinder efficacy due to steric effects.
Proposed Mechanisms
The proposed mechanisms for the biological activities are as follows:
- Inhibition of iNOS : Reducing NO production decreases inflammatory responses.
- Inhibition of COX-2 : Leads to reduced prostaglandin synthesis.
- Induction of Apoptosis in Cancer Cells : Modulates key signaling pathways such as p53 and NF-kB.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate receptors involved in inflammation, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]Quinoline Derivatives
Structural and Functional Group Variations
Key Observations:
- Electron-Withdrawing Groups (e.g., F, CF3): Enhance metabolic stability and binding affinity (e.g., ELND006’s trifluoromethylsulfonyl group improves selectivity for amyloid-beta over Notch ).
- Amino and Hydroxy Groups: Critical for anti-inflammatory activity, as seen in compound 2i, which inhibits NO production via iNOS suppression .
- Methoxy vs. Ethoxy : Methoxy groups (target compound) may reduce metabolic oxidation compared to ethoxy derivatives (C350-0829) .
Anti-Inflammatory Agents:
- Compound 2i and 2m: Exhibit IC50 values in the submicromolar range against LPS-stimulated NO production, comparable to the control 1400W . The target compound’s dimethoxy groups may similarly modulate inflammatory pathways but lack direct evidence.
- SAR Insight: Amino groups at position 3 (e.g., 2i) are pivotal for activity, whereas the target compound’s 3-fluorophenyl group may shift its mechanism toward receptor antagonism or kinase inhibition.
Neuropharmacological Agents:
- ELND006/007 : Potent gamma-secretase inhibitors with metabolic stability due to cyclopropyl and fluorinated substituents . The target compound’s methylphenyl group may confer CNS penetration but requires validation.
- Neurotensin Receptor Agonists: A structurally similar compound (5-(4-methylbenzyl)-substituted derivative) showed activity in GPR35 assays, suggesting pyrazoloquinolines’ versatility in GPCR targeting .
Physicochemical Properties
*Calculated based on molecular formula C25H20FN3O2.
Biological Activity
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. Its unique structure, featuring a fused pyrazole and quinoline framework with various substituents, suggests significant potential in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.
- Molecular Formula : C_22H_22F N_2 O_2
- Molecular Weight : 413.42 g/mol
- CAS Number : 901247-27-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring.
- Introduction of methoxy and fluorophenyl substituents.
- Characterization using techniques such as NMR and IR spectroscopy to confirm structural integrity.
Anticancer Activity
Research indicates that pyrazoloquinoline derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds demonstrate antiproliferative effects against various cancer cell lines. The mechanisms often involve:
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
A notable study reported that compounds in this class inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents against cancer .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through assays measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Key findings include:
- Inhibition of NO Production : The compound significantly reduced NO levels with an IC50 value comparable to established anti-inflammatory drugs.
- Mechanism : The anti-inflammatory action is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been conducted to elucidate the structural features contributing to the biological activities of pyrazoloquinolines. Key insights include:
- Substituent Positioning : Para-substituted phenyl rings enhance biological activity compared to ortho or meta substitutions.
- Functional Groups : Electron-donating groups at specific positions can modulate activity levels and toxicity profiles .
Case Studies
Several case studies highlight the biological efficacy of related pyrazoloquinolines:
- Anti-inflammatory Study : A derivative exhibited significant inhibition of LPS-induced NO production with an IC50 value of 0.39 μM but showed high cytotoxicity at higher concentrations .
- Anticancer Evaluation : Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazoloquinoline core followed by functional group introductions. Key steps include:
- Pd-catalyzed cross-coupling for aryl group attachments (e.g., Suzuki-Miyaura coupling) .
- Microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 30% efficiency gain in similar compounds) .
- Continuous flow reactors for industrial-scale optimization, ensuring consistent temperature and solvent control .
Critical parameters: Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd).
Q. How can advanced spectroscopic techniques resolve structural ambiguities?
Use 2D NMR (HSQC, HMBC) to confirm connectivity of methoxy and fluorophenyl groups. X-ray crystallography determines dihedral angles between aromatic rings and validates substituent positions. For example:
- Crystallographic data from related compounds show orthorhombic systems (space group P222) with π-π stacking distances of 3.4–3.6 Å .
- Mass spectrometry (HRMS) confirms molecular weight (expected: ~425 g/mol) and detects isotopic patterns for chlorine/fluorine .
Q. What in vitro models are suitable for preliminary anticancer evaluation?
- Cell viability assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates .
- Target-specific screens : Test inhibition of COX-2 or topoisomerase II, comparing activity to reference inhibitors (e.g., celecoxib) .
Q. How does the compound’s solubility impact experimental design?
Solubility in DMSO (>10 mM) allows stock solutions for biological assays. For in vitro work:
- Use co-solvents (e.g., PEG-400) for aqueous dilution.
- Monitor precipitation via dynamic light scattering (DLS) in PBS .
- LogP values (~3.5 predicted) suggest moderate membrane permeability, requiring optimization for in vivo studies .
Q. What analytical methods ensure purity and stability during storage?
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time: 12–14 min) .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; degradation <5% indicates room-temperature stability .
- Photostability : UV irradiation (320–400 nm) for 48 hours to assess light sensitivity .
Advanced Research Questions
Q. How do halogen substituent positions (F vs. Cl) influence target binding kinetics?
- Fluorine at C4-phenyl enhances COX-2 binding (K: 15 nM) due to electronegativity and small size .
- Chlorine at C3-phenyl increases topoisomerase II inhibition (IC: 1.2 µM) via hydrophobic interactions .
Method: Compare docking scores (AutoDock Vina) and MD simulations of halogen-protein interactions .
Q. How can contradictory bioactivity data between enzymatic and cell-based assays be resolved?
- Assay conditions : Adjust ATP concentrations (e.g., 1–10 mM) to match physiological levels in kinase assays .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinomeScan) to identify secondary targets .
- Metabolic stability : Pre-incubate with liver microsomes to assess compound depletion in cell models .
Q. What crystallographic parameters define polymorphic π-π stacking?
- π-π interactions : Measure centroid distances (3.3–3.8 Å) and slippage angles (<20°) .
- Hydrogen bonding : Analyze C–H···O/N contacts (2.5–3.0 Å) in crystal lattices .
- Thermal analysis : DSC detects polymorph transitions (e.g., Form I melts at 218°C vs. Form II at 225°C) .
Q. Which in vivo models correlate with anti-angiogenesis data?
- Zebrafish embryos : Quantify intersegmental vessel inhibition using transgenic fli1a:EGFP lines .
- Mouse xenografts : Monitor tumor volume reduction in MDA-MB-231 models (dose: 10–50 mg/kg, oral) .
- Matrigel plug assays : Measure hemoglobin content to assess blood vessel formation .
Q. How can machine learning optimize lead selection from analogs?
- QSAR models : Train on datasets with substituent variations (e.g., methoxy vs. ethoxy) to predict IC .
- Generative AI : Propose novel analogs using SMILES-based RNNs, filtered by synthetic feasibility (e.g., RAscore > 0.6) .
- Cluster analysis : Group compounds by target affinity (e.g., k-means clustering on kinase inhibition profiles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
